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For Researchers, Scientists, and Drug Development Professionals

Introduction
Coppersensor 1 (CS1) is a powerful tool for investigating the role of labile copper(I) ions (Cu⁺)

in biological systems. As a small-molecule, membrane-permeable fluorescent probe, CS1

offers high selectivity and sensitivity for imaging intracellular copper pools in living cells.[1][2][3]

[4] This "turn-on" sensor is comprised of a boron dipyrromethene (BODIPY) chromophore

linked to a thioether-rich receptor, which exhibits a significant increase in fluorescence intensity

upon binding to Cu⁺. Its visible light excitation and emission properties make it well-suited for

standard fluorescence microscopy and confocal imaging, minimizing potential photodamage to

cells associated with UV-excitable probes. These characteristics make CS1 an invaluable asset

for studying copper homeostasis and its implications in various physiological and pathological

processes, including cancer, cardiovascular disorders, and neurodegenerative diseases.

Quantitative Data Summary
The following tables provide a summary of the key quantitative parameters of Coppersensor 1
for easy reference and comparison.

Table 1: Spectroscopic and Binding Properties of Coppersensor 1
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Parameter Value Reference

Excitation Wavelength (max) ~540 nm

Emission Wavelength (max) ~561 nm

Fluorescence Fold Increase

(upon Cu⁺ binding)
Up to 10-fold

Apparent Dissociation

Constant (Kd) for Cu⁺
3.6 (± 0.3) x 10⁻¹² M

Selectivity

High for Cu⁺ over other

biologically relevant metal ions

(e.g., Cu²⁺, Ca²⁺, Mg²⁺, Zn²⁺,

Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺)

Table 2: Recommended Experimental Parameters for Live-Cell Imaging with Coppersensor 1

Parameter Recommended Value Reference

CS1 Stock Solution

Concentration
1 mM in DMSO

Final Working Concentration 5 µM

Incubation Time with Cells 5 - 20 minutes

Incubation Temperature 25°C or 37°C

Signaling Pathway and Mechanism of Action
The mechanism of Coppersensor 1 is based on a "turn-on" fluorescence response upon

selective binding to copper(I) ions. In its unbound state, the thioether-rich receptor quenches

the fluorescence of the BODIPY fluorophore. Upon encountering Cu⁺, the receptor undergoes

a conformational change to bind the ion, which disrupts the quenching mechanism and leads to

a significant increase in fluorescence emission.
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Caption: Mechanism of Coppersensor 1 fluorescence activation upon binding to Cu⁺.

Experimental Protocols
I. Preparation of Reagents

CS1 Stock Solution (1 mM):

Allow the vial of solid Coppersensor 1 (MW ~630 g/mol ) to equilibrate to room

temperature before opening.

Dissolve 0.63 mg of CS1 in 1 mL of anhydrous dimethyl sulfoxide (DMSO).

Vortex thoroughly to ensure complete dissolution.

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Store the stock solution at -20°C, protected from light.

Cell Culture Medium:

Use the appropriate complete cell culture medium for your cell line of interest.
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Imaging Buffer:

A common imaging buffer is Phosphate-Buffered Saline (PBS). Ensure the buffer is at the

desired pH (e.g., 7.4) and temperature for the experiment.

II. Live-Cell Imaging Protocol
This protocol provides a general guideline and may require optimization based on the specific

cell type and experimental conditions.
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Start

1. Plate cells on glass coverslips
(50-80% confluency)

2. Prepare 5 µM CS1 loading solution
in imaging buffer

3. Wash cells with imaging buffer

4. Incubate cells with CS1 solution
(5-20 min, 25°C or 37°C, in the dark)

5. Wash cells to remove excess probe

6. Image cells using fluorescence microscopy
(Ex: ~540 nm, Em: ~561 nm)

7. Analyze fluorescence intensity

End

Click to download full resolution via product page

Caption: Experimental workflow for live-cell copper imaging with Coppersensor 1.
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Step-by-Step Procedure:

Cell Plating:

The day before imaging, passage and plate cells onto 18-mm glass coverslips. For

adherent cells, consider pre-coating the coverslips with an appropriate substrate (e.g., 50

µg/mL poly-L-lysine) to promote attachment.

Grow cells to a confluency of 50-80% for optimal imaging.

Preparation of CS1 Loading Solution:

Warm the required aliquots of CS1 stock solution and imaging buffer to the desired

experimental temperature (e.g., 37°C).

Dilute the 1 mM CS1 stock solution into the imaging buffer to a final concentration of 5 µM.

For example, add 15 µL of 1 mM CS1 stock to 3 mL of PBS. Mix thoroughly.

Cell Staining:

Remove the cell culture medium from the coverslip.

Gently wash the cells once with pre-warmed imaging buffer.

Add the 5 µM CS1 loading solution to the cells.

Incubate for 5-20 minutes at either 25°C or 37°C, protected from light. The optimal

incubation time may vary depending on the cell type.

Washing:

After incubation, remove the CS1 loading solution.

Wash the cells two to three times with fresh imaging buffer to remove any excess,

unbound probe.

Imaging:
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Mount the coverslip onto a microscope slide or into an imaging chamber with fresh

imaging buffer.

Visualize the cells using a fluorescence microscope equipped with appropriate filters for

the BODIPY fluorophore (Excitation ~540 nm, Emission ~561 nm).

Acquire images using a consistent set of parameters (e.g., exposure time, gain) for all

experimental conditions to allow for accurate comparison.

III. Controls and Data Interpretation
Negative Control (Apo-form): Image cells stained with CS1 without any copper

supplementation to establish a baseline fluorescence level.

Positive Control (Copper-loaded): Treat cells with a source of copper (e.g., CuCl₂) prior to or

during CS1 staining to induce a maximal fluorescence response. This can help confirm that

the probe is responsive in your cell system.

Chelation Control: Treat copper-loaded cells with a copper chelator (e.g., BCS) to observe a

decrease in fluorescence, confirming the signal is specific to copper.

Autofluorescence Control: Image unstained cells using the same imaging parameters to

assess the level of background autofluorescence.

By comparing the fluorescence intensity between different experimental groups, researchers

can infer changes in the labile intracellular copper(I) pool. For quantitative analysis, the

fluorescence intensity of individual cells or regions of interest can be measured using

appropriate image analysis software.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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